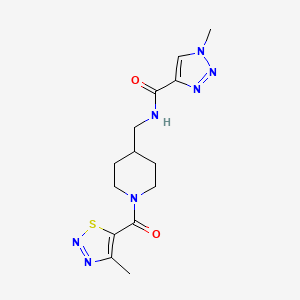

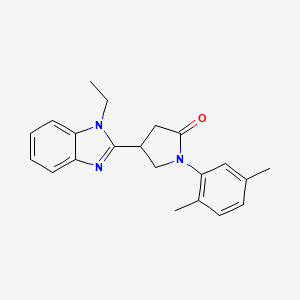

1-(2,5-Dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(2,5-Dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one" is a multifunctional molecule that incorporates several structural motifs, including a pyrrolidin-2-one core, a benzimidazole unit, and a dimethylphenyl group. These structural features are commonly found in various synthetic compounds that exhibit a range of biological activities and are of interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that build up the complex structures from simpler precursors. For instance, the synthesis of pyrrolidine derivatives can be achieved through 1,3-dipolar cycloaddition reactions, as seen in the preparation of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . Similarly, the synthesis of benzimidazole derivatives can be accomplished by reacting 2-aminobenzimidazole with ethyl cyanoacetate, leading to compounds like 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one . These methods could potentially be adapted to synthesize the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as UV–vis, FT-IR, and 1H NMR, as well as elemental analysis . X-ray crystallography has also been employed to determine the stereochemistry of certain pyrrolidine derivatives . These analytical methods would be essential in confirming the structure of "1-(2,5-Dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one" once synthesized.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the benzimidazole and pyrrolidine moieties. Benzimidazole derivatives have been synthesized as thromboxane A2 receptor antagonists, indicating their potential to participate in biological interactions . Pyrrolidine derivatives have been shown to undergo chain heterocyclization reactions, which could be relevant for further functionalization of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of a pyrrolidine ring could affect the acid dissociation constants, as seen in related pyrrolidine carboxylate derivatives . The solubility and stability of the compound would also be important parameters to consider, especially if the compound is intended for use in biological studies or as a pharmaceutical agent.

Scientific Research Applications

Chemistry and Synthesis

Research in the field of chemistry has extensively explored the synthesis and properties of complex organic compounds. Studies have focused on the preparation procedures, properties, and potential applications of compounds with benzimidazole and pyrrolidinone scaffolds, highlighting their significance in developing new materials and pharmaceuticals. These compounds are known for their diverse biological and electrochemical activities, suggesting that "1-(2,5-Dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one" could also possess similar valuable properties (Boča, Jameson, & Linert, 2011).

Biological and Medicinal Research

The biological and medicinal research domains frequently investigate compounds with heterocyclic structures, including benzimidazole and pyrrolidine derivatives, for their therapeutic potential. Such compounds have been studied for various bioactivities, such as anticancer, antimicrobial, and anti-inflammatory effects, showcasing the potential of structurally related compounds in drug development and therapeutic applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Materials Science

In materials science, the incorporation of benzimidazole and pyrrolidine fragments into compounds has been explored for creating novel optoelectronic materials. These studies emphasize the importance of such heterocyclic compounds in developing materials for electronic devices, luminescent elements, and photoelectric conversion elements, indicating potential applications for "1-(2,5-Dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one" in these areas (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Environmental and Ecological Impacts

Research on the environmental and ecological impacts of chemical compounds often focuses on their fate, behavior, and potential toxicity. While specific studies on "1-(2,5-Dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one" are not found, related research on parabens and other chemical compounds highlights the importance of understanding the environmental persistence and toxicological profiles of synthetic compounds, suggesting similar considerations should be taken into account for the compound (Haman, Dauchy, Rosin, & Munoz, 2015).

properties

IUPAC Name |

1-(2,5-dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-4-23-18-8-6-5-7-17(18)22-21(23)16-12-20(25)24(13-16)19-11-14(2)9-10-15(19)3/h5-11,16H,4,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQVZVRIBLHFLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)

![3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2514318.png)

![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)

![N-(4-chlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2514320.png)

![2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol](/img/structure/B2514322.png)

![7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2514329.png)